molecular formula C20H25ClN2O3S B12478185 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide

Cat. No.: B12478185
M. Wt: 408.9 g/mol
InChI Key: KFBAPBFIDVRIGC-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the sulfonyl chloride derivative, followed by its reaction with an appropriate amine to form the sulfonamideThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride or amine sites

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-nitrophenyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonyl group, glycinamide moiety, and phenylbutan-2-yl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C20H25ClN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C20H25ClN2O3S/c1-3-23(27(25,26)19-13-11-18(21)12-14-19)15-20(24)22-16(2)9-10-17-7-5-4-6-8-17/h4-8,11-14,16H,3,9-10,15H2,1-2H3,(H,22,24)

InChI Key

KFBAPBFIDVRIGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC(C)CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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